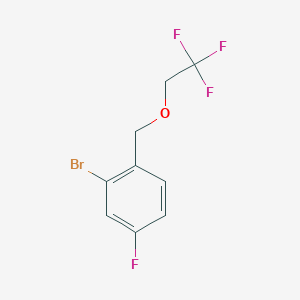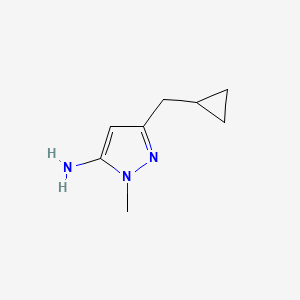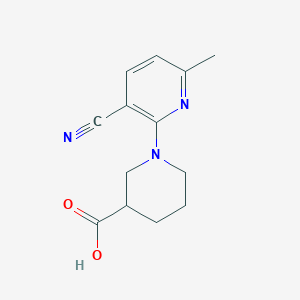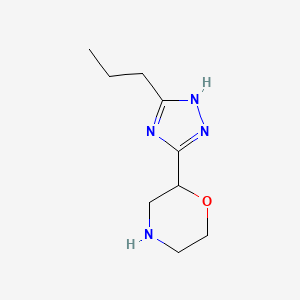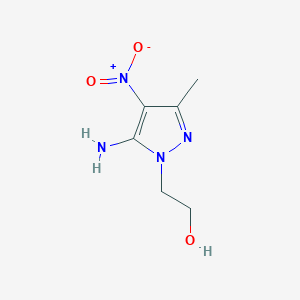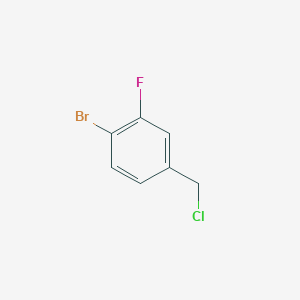
1-Bromo-4-(chloromethyl)-2-fluorobenzene
Vue d'ensemble
Description
1-Bromo-4-(chloromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H6BrClF. It is a derivative of benzene, featuring a bromine atom, a chlorine atom, and a fluorine atom attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(chloromethyl)-2-fluorobenzene can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 4-(chloromethyl)-2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume and purity requirements. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(chloromethyl)-2-fluorobenzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can involve nucleophilic substitution, where nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) replace the halogen atoms on the benzene ring.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce corresponding hydrocarbons or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(chloromethyl)-2-fluorobenzene has several scientific research applications, including its use in organic synthesis, medicinal chemistry, and material science.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It can be used as an intermediate in the synthesis of drugs and other bioactive compounds.
Material Science: The compound's unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-bromo-4-(chloromethyl)-2-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, the compound may act as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, the compound's interactions with biological targets can lead to therapeutic effects.
Molecular Targets and Pathways:
Electrophilic Reactions: The compound can react with nucleophiles, forming new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds.
Biological Targets: In medicinal applications, the compound may interact with enzymes, receptors, or other biomolecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluorobenzene: This compound has a bromine atom and a fluorine atom on adjacent positions on the benzene ring.
1-Bromo-4-chlorobenzene: This compound has a bromine atom and a chlorine atom on the benzene ring, but in different positions compared to 1-bromo-4-(chloromethyl)-2-fluorobenzene.
Propriétés
IUPAC Name |
1-bromo-4-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWCSAEYOHMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


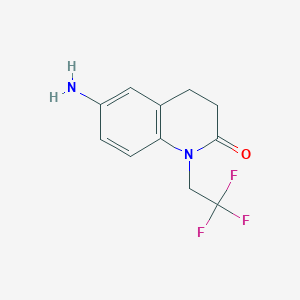
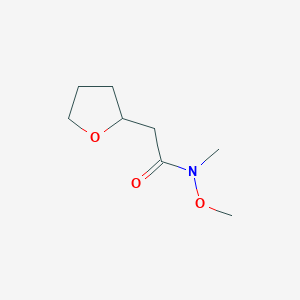
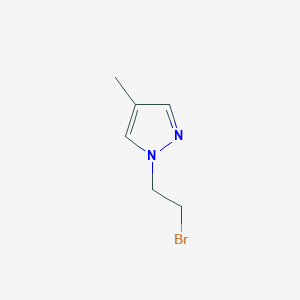
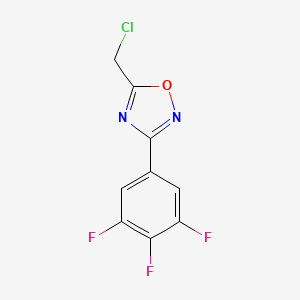
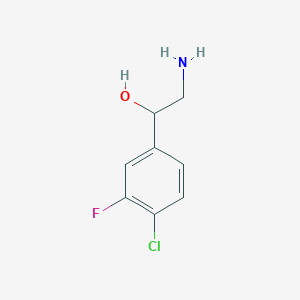


![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
